Cas no 2172510-82-4 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid is a specialized amino acid derivative featuring an Fmoc-protected amine group and an isopropyl-substituted butanoic acid moiety. Its key advantages include high purity and stability, making it suitable for peptide synthesis, particularly in solid-phase applications. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions without affecting other functional groups. The branched isopropyl side chain enhances steric control, which can influence peptide conformation and binding properties. This compound is valuable in medicinal chemistry and bioconjugation, where precise structural modifications are required. Its compatibility with standard coupling reagents ensures efficient incorporation into complex peptide architectures.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid structure
2172510-82-4 structure
商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid
CAS番号:2172510-82-4
MF:C26H32N2O5
メガワット:452.542687416077
CID:5860536
PubChem ID:165516020

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
    • 2172510-82-4
    • EN300-1523869
    • インチ: 1S/C26H32N2O5/c1-16(2)24(25(30)31)17(3)28-23(29)13-8-14-27-26(32)33-15-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,16-17,22,24H,8,13-15H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: KVQQSEPHTUVYTR-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCC(NC(C)C(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 105Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1523869-2500mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
2500mg
$1791.0 2023-09-26
Enamine
EN300-1523869-0.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1523869-100mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
100mg
$804.0 2023-09-26
Enamine
EN300-1523869-250mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
250mg
$840.0 2023-09-26
Enamine
EN300-1523869-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
1g
$3368.0 2023-06-05
Enamine
EN300-1523869-500mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
500mg
$877.0 2023-09-26
Enamine
EN300-1523869-50mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
50mg
$768.0 2023-09-26
Enamine
EN300-1523869-0.05g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1523869-5.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
5g
$9769.0 2023-06-05
Enamine
EN300-1523869-1000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
2172510-82-4
1000mg
$914.0 2023-09-26

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid 関連文献

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acidに関する追加情報

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic Acid (CAS No. 2172510-82-4): A Comprehensive Overview

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid (CAS No. 2172510-82-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Aib-OH, is a derivative of the amino acid α-aminoisobutyric acid (Aib) and is characterized by its unique structural features, including the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal, making 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid an essential reagent in the synthesis of peptides and peptidomimetics.

The chemical structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid consists of a central Aib residue with an Fmoc protecting group attached to the amino group. The Aib residue, which is a non-proteinogenic amino acid, is known for its ability to induce β-turns and other secondary structures in peptides, making it a valuable tool in the design of bioactive peptides and protein mimics. The Fmoc protecting group ensures that the amino group remains inactive during the synthesis process, allowing for precise control over the coupling reactions and the formation of the desired peptide sequences.

In recent years, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid has been extensively studied for its applications in various therapeutic areas. One notable application is in the development of peptidomimetics for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Peptidomimetics derived from Aib-containing peptides have shown promising results in inhibiting amyloid-beta aggregation and reducing neurotoxicity, which are key factors in the pathogenesis of these diseases.

Another area where 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid has found significant use is in cancer research. Peptides containing Aib residues have been shown to exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selective toxicity is attributed to the unique structural properties of Aib, which can disrupt specific protein-protein interactions that are crucial for cancer cell survival and proliferation.

The synthesis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by coupling with other amino acids or peptide fragments. The Fmoc group can be efficiently removed using a mild base such as piperidine, allowing for subsequent coupling reactions to proceed without interference from unprotected amino groups. This modular approach to peptide synthesis enables researchers to create complex and highly functional peptides with high purity and yield.

In addition to its use in therapeutic applications, 3-4-{(9H-fluoren - 9 - ylmethoxycarbonyl}amino) butanamido - 2 - (propan - 2 - yl) butanoic acid has also been employed in the development of diagnostic tools and imaging agents. For example, Aib-containing peptides have been used to create molecular probes that can selectively bind to specific biomarkers associated with various diseases. These probes can be labeled with fluorescent or radioactive tags to facilitate their detection and imaging in biological systems.

The stability and solubility properties of 3 - 4 - ({( 9 H - fluoren - 9 - ylmethoxycarbonyl } amino ) butanamido - 2 - ( propan - 2 - yl ) butanoic acid make it suitable for a wide range of applications in both research and industrial settings. Its high purity and consistent quality ensure reliable results in experiments and formulations, making it a preferred choice for many researchers working in the field of medicinal chemistry.

In conclusion, 3 - 4 - ({( 9 H - fluoren - 9 - ylmethoxycarbonyl } amino ) butanamido - 2 - ( propan - 2 - yl ) butanoic acid (CAS No. 2172510 - 82 - 4) is a versatile and important compound with numerous applications in medicinal chemistry, pharmaceutical research, and diagnostic imaging. Its unique structural features and functional properties make it an indispensable reagent in the synthesis of bioactive peptides and peptidomimetics, contributing significantly to advancements in these fields.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.